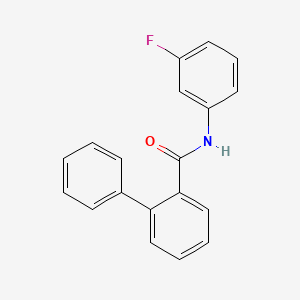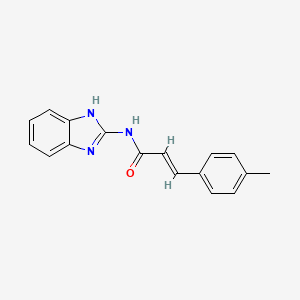![molecular formula C16H24N2O4S B5881068 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide, also known as MPSP, is a chemical compound that belongs to the class of sulfonylureas. MPSP has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation.
作用機序
The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells, which leads to the depolarization of the cell membrane and the subsequent influx of calcium ions. This increase in calcium ions triggers the release of insulin from the beta cells. In cancer cells, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide increases insulin secretion and improves glucose tolerance. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide reduces the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in the severity of inflammation.
実験室実験の利点と制限
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in lab experiments. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has not been studied extensively in human subjects, and its safety and efficacy in humans are not well established. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide. In diabetes, future studies could focus on the safety and efficacy of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in human subjects, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with other diabetes medications. In cancer, future studies could investigate the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in combination with chemotherapy or radiation therapy, as well as the potential use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other types of cancer. In inflammation, future studies could explore the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide in other inflammatory diseases, such as arthritis or inflammatory bowel disease. Additionally, future studies could investigate the potential off-target effects of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide and develop more specific analogs of the compound.
合成法
The synthesis method of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction with lithium aluminum hydride and acylation with 2-methylpropanoyl chloride. The final product is obtained after purification by column chromatography. The yield of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide is around 50%, and the purity is greater than 98%.
科学的研究の応用
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance in animal models. In cancer, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation.
特性
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)16(19)17-13-7-8-14(22-3)15(11-13)23(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYOKYDCFSAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

